
4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one typically involves the reaction of thioamides with chlorinating agents under controlled conditions. One common method includes the reaction of a thioamide with acetylene dicarboxylate in ethanol at ambient temperature, followed by treatment with oxalyl chloride in dry acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines with different substituents.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.
科学的研究の応用
4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 4,4,5,5-Tetrachloro-2-octyl-1,2-thiazolidin-3-one
- 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one
- 2,2,5,5-Tetrachloro-1,1-azo-1,3,4-triazole
Uniqueness
4,4,5,5-Tetrachloro-2-hexyl-1,2-thiazolidin-3-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
54414-98-1 |
|---|---|
分子式 |
C9H13Cl4NOS |
分子量 |
325.1 g/mol |
IUPAC名 |
4,4,5,5-tetrachloro-2-hexyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C9H13Cl4NOS/c1-2-3-4-5-6-14-7(15)8(10,11)9(12,13)16-14/h2-6H2,1H3 |
InChIキー |
KXBLJDAMDDHXHP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C(=O)C(C(S1)(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



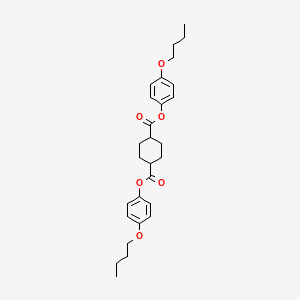

![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
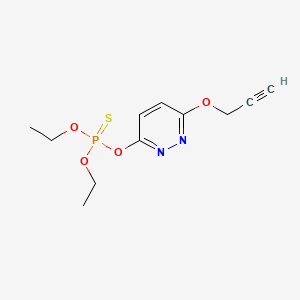
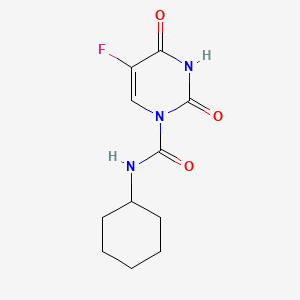

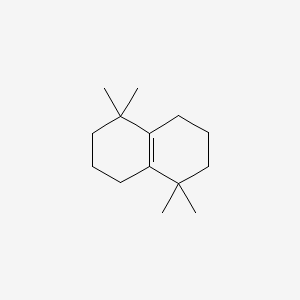
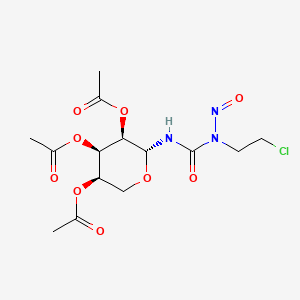
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)

![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
